3-Amino-2-fluorobenzamide

Vue d'ensemble

Description

3-Amino-2-fluorobenzamide is a chemical compound that is structurally related to 3-aminobenzamide, which is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme plays a crucial role in the repair of DNA damage and has implications in the chemical induction of transformation in vitro . Although the provided papers do not directly discuss this compound, they provide insights into the behavior of structurally similar compounds and their biological activities.

Synthesis Analysis

The synthesis of related compounds, such as fluorescent aminonaphthalic anhydrides, involves a formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride. This process is facilitated by the presence of CuI and LiOH and proceeds via a multistep mechanism that includes radical generation and benzylic radical addition . While this does not directly describe the synthesis of this compound, it provides a potential pathway for the synthesis of fluorinated benzamide derivatives.

Molecular Structure Analysis

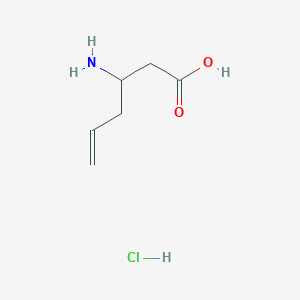

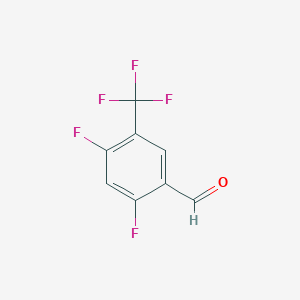

The molecular structure of this compound would consist of a benzamide core with an amino group at the 3-position and a fluorine atom at the 2-position. The presence of these substituents can influence the electronic properties of the molecule and potentially its reactivity and interaction with biological targets. The structure is related to that of 3-aminobenzamide, which has been shown to interact with DNA repair mechanisms .

Chemical Reactions Analysis

3-Aminobenzamide, a compound structurally similar to this compound, has been shown to enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate. It also increases the frequency of sister-chromatid exchanges in cells exposed to methyl methanesulfonate, indicating a role in DNA damage and repair processes . These findings suggest that this compound may also participate in similar chemical reactions, particularly those involving DNA interaction and damage response.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the introduction of a fluorine atom can affect the acidity of adjacent functional groups, the compound's lipophilicity, and its metabolic stability. The amino group can engage in hydrogen bonding and influence the solubility of the compound in water. The fluorescent properties of related naphthalic anhydrides and naphthalimides suggest that this compound may also exhibit fluorescence, which could be useful in various analytical applications.

Applications De Recherche Scientifique

PET Imaging Ligand for Sigma Receptors

3-Amino-2-fluorobenzamide derivatives have been studied for their potential use in PET (Positron Emission Tomography) imaging. A specific derivative, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, showed high affinity and selectivity to sigma receptors in the brain, making it a promising compound for PET imaging of sigma receptors in humans (Shiue et al., 1997).

Radiosensitizer for Cancer Treatment

Fluorinated derivatives of this compound, such as 3-amino-N-2,2,2-trifluoroethylbenzamide (3-ABA-TFE), have been investigated as potential radiosensitizers in cancer treatment. These compounds showed the ability to enhance the cytotoxicity of radiation therapy in tumor cells, suggesting a role in improving cancer treatment efficacy (Brix et al., 2005).

Alzheimer's Disease Treatment

Derivatives of this compound have been evaluated as potential treatments for Alzheimer's disease. These compounds demonstrated inhibitory effects on enzymes like cholinesterases and the aggregation of beta-amyloid, which are key targets in Alzheimer's disease (Czarnecka et al., 2017).

Poly (ADP-Ribose) Polymerase Inhibition

This compound has been studied for its role in inhibiting poly (ADP-ribose) polymerase (PARP). This inhibition is relevant to various cellular processes, including DNA repair mechanisms, and has implications in cancer research and the potential enhancement of radiation response in cancer therapy (Cleaver et al., 1985).

Cellular Metabolism and DNA Repair

The effects of this compound on cellular metabolism and DNA repair processes have been extensively researched. It has been shown to influence DNA precursor metabolism and affect cell viability, glucose metabolism, and DNA synthesis, indicating its potential role in understanding and manipulating cellular responses to DNA damage (Milam & Cleaver, 1984).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Therefore, appropriate safety measures should be taken when handling this compound, such as wearing protective gloves and eye protection .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-2-fluorobenzamide is currently under investigation. It has been found to be a component of rineterkib , which is an inhibitor of extracellular signal-regulated kinase (ERK) . ERK plays a crucial role in regulating cell processes like proliferation, differentiation, and cell cycle progression.

Mode of Action

As a part of Rineterkib, it is believed to inhibit the ERK pathway . This inhibition could lead to changes in cell signaling, potentially affecting cell growth and division.

Biochemical Pathways

Given its association with rineterkib, it is likely involved in the erk signaling pathway . This pathway is essential for many cellular processes, including growth and differentiation. Any disruption in this pathway could have significant downstream effects on these processes.

Result of Action

As an erk inhibitor, it could potentially affect cell growth and division

Propriétés

IUPAC Name |

3-amino-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKBRROLHNYTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)

![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)